molecular formula C11H9ClN2O B13112643 6-Chloro-4-phenoxypyridin-3-amine

6-Chloro-4-phenoxypyridin-3-amine

Cat. No.: B13112643
M. Wt: 220.65 g/mol
InChI Key: KWNMWESIFDIPCU-UHFFFAOYSA-N
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Description

6-Chloro-4-phenoxypyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a phenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-phenoxypyridin-3-amine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 6-chloropyridin-3-amine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenoxypyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-4-phenoxypyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridin-3-amine: Lacks the phenoxy group, which can affect its reactivity and applications.

    4-Phenoxypyridin-3-amine: Lacks the chlorine atom, which can influence its chemical properties and biological activity.

    6-Bromo-4-phenoxypyridin-3-amine: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.

Uniqueness

6-Chloro-4-phenoxypyridin-3-amine is unique due to the presence of both the chlorine atom and the phenoxy group, which confer distinct chemical properties and potential applications. The combination of these substituents can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

6-chloro-4-phenoxypyridin-3-amine

InChI

InChI=1S/C11H9ClN2O/c12-11-6-10(9(13)7-14-11)15-8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

KWNMWESIFDIPCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC=C2N)Cl

Origin of Product

United States

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